molecular formula C25H26O7 B11154041 ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate CAS No. 500204-31-9

ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11154041
CAS No.: 500204-31-9
M. Wt: 438.5 g/mol
InChI Key: GZWHLEJPGZGPNY-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like sodium hydride or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of inflammatory mediators or enhance antioxidant defenses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives and esters of methoxyphenylacetic acid. Examples include:

Uniqueness

Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

500204-31-9

Molecular Formula

C25H26O7

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 3-[7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C25H26O7/c1-5-30-23(27)12-10-20-15(2)19-9-11-22(16(3)24(19)32-25(20)28)31-14-21(26)17-7-6-8-18(13-17)29-4/h6-9,11,13H,5,10,12,14H2,1-4H3

InChI Key

GZWHLEJPGZGPNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C

Origin of Product

United States

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